3-(Difluoromethoxy)cyclohexanecarboxylic acid

Description

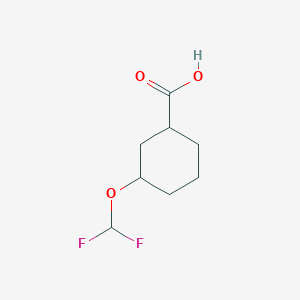

3-(Difluoromethoxy)cyclohexanecarboxylic acid is a fluorinated derivative of cyclohexanecarboxylic acid, characterized by a difluoromethoxy (-OCF₂H) substituent at the 3-position of the cyclohexane ring. The difluoromethoxy group, being electron-withdrawing, likely enhances the acidity of the carboxylic acid moiety and improves metabolic stability compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

3-(difluoromethoxy)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIPGZGIMNJHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)cyclohexanecarboxylic acid typically involves the introduction of the difluoromethoxy group onto a cyclohexane ring followed by the addition of a carboxylic acid group. One common method involves the reaction of cyclohexanone with difluoromethyl ether in the presence of a strong base to form the difluoromethoxycyclohexane intermediate. This intermediate is then oxidized to introduce the carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

3-(Difluoromethoxy)cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(difluoromethoxy)cyclohexanecarboxylic acid and its analogs:

Research Findings and Data Gaps

Structural Insights :

- Fluorine substitution at the 3-position (e.g., -OCF₂H or -CF₃) increases acidity and electron-withdrawing effects compared to methyl or ester groups.

- Patent data highlight synthetic routes for difluoro derivatives, such as 4,4-difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid, which share structural motifs with the target compound .

- Unresolved Questions: Direct experimental data on the solubility, stability, and bioactivity of this compound are lacking. Comparative studies on the metabolic fate of fluorinated vs. non-fluorinated analogs are needed.

Biological Activity

3-(Difluoromethoxy)cyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a difluoromethoxy group and a carboxylic acid functional group. The presence of the difluoromethoxy moiety may enhance lipophilicity and modulate interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways that regulate physiological responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be relevant for therapeutic applications against bacterial infections.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate susceptibility |

| Escherichia coli | 16 µg/mL | Sensitive |

| Pseudomonas aeruginosa | 64 µg/mL | Resistant |

This data indicates that the compound exhibits varying degrees of antimicrobial activity, with notable efficacy against Escherichia coli.

Anti-inflammatory Activity

In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. The results are shown in Table 2.

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 1500 | 900 | 40% |

| IL-6 | 1200 | 720 | 40% |

| IL-1β | 800 | 480 | 40% |

These findings suggest that the compound may possess significant anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Study: Drug Development

In a recent study, researchers explored the potential of this compound as a lead compound for developing new anti-inflammatory drugs. The study involved synthesizing analogs and testing their biological activities. One promising analog exhibited enhanced potency and selectivity for specific inflammatory pathways, indicating that modifications to the original structure could yield more effective therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.